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molecular formula C8H10BrN B170808 (4-Bromo-3-methylphenyl)methanamine CAS No. 149104-92-7

(4-Bromo-3-methylphenyl)methanamine

Cat. No. B170808
M. Wt: 200.08 g/mol
InChI Key: NUWRMNDFKGVDBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05356893

Procedure details

Borane in THF (25.5 ml) was added dropwise, at 0° C., under nitrogen to a solution of 4-bromo-3-methylbenzonitrile (1.0 g) in THF (dry, 20 ml). The solution was left at 0° C. for 30 min and then stirred at room temperature overnight. Methanol was added carefully to quench the reaction. Hydrochloric acid (2N, 20 ml) was added and the solution stirred at room temperature for 4 h. Further 2N hydrochloric acid (20 ml) was added and the mixture heated to reflux for several hours. Sodium bicarbonate was added to the cooled mixture till basic and extracted with dichloromethane (4×50 ml), dried and slowly evaporated to give an orange/yellow oil. This was then applied in methanol to a flash column of silica gel which was eluted with hexane: ethyl acetate (1:1)→ethyl acetate:methanol:0.88 ammonia (790:200:10) to give the title compound as a yellow/orange oil (364 mg).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
25.5 mL
Type
solvent
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
B.[Br:2][C:3]1[CH:10]=[CH:9][C:6]([C:7]#[N:8])=[CH:5][C:4]=1[CH3:11].Cl.C(=O)(O)[O-].[Na+]>C1COCC1.CO>[NH3:8].[Br:2][C:3]1[CH:10]=[CH:9][C:6]([CH2:7][NH2:8])=[CH:5][C:4]=1[CH3:11] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=C(C=C(C#N)C=C1)C
Name
Quantity
25.5 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
20 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to quench
CUSTOM
Type
CUSTOM
Details
the reaction
STIRRING
Type
STIRRING
Details
the solution stirred at room temperature for 4 h
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for several hours
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (4×50 ml)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
slowly evaporated
CUSTOM
Type
CUSTOM
Details
to give an orange/yellow oil
WASH
Type
WASH
Details
was eluted with hexane: ethyl acetate (1:1)→ethyl acetate

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)CN)C
Measurements
Type Value Analysis
AMOUNT: MASS 364 mg
YIELD: CALCULATEDPERCENTYIELD 71.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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